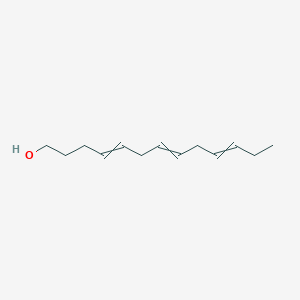![molecular formula C13H13BrO3 B14312989 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol CAS No. 113791-81-4](/img/structure/B14312989.png)
3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features a naphthalene ring with a bromine atom attached to it, along with a glycerol-like structure (propane-1,2-diol) containing an oxygen atom.
- This compound is used in various scientific applications due to its unique properties.
3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol: is a chemical compound with the molecular formula CHBrO.
Méthodes De Préparation
Synthetic Routes: The synthesis of 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol involves several steps. One common method is the reaction of 2-bromonaphthalene with epichlorohydrin, followed by hydrolysis to yield the desired compound.
Reaction Conditions: The reaction typically occurs under alkaline conditions.
Industrial Production: While there isn’t a large-scale industrial production of this compound, it can be synthesized in the laboratory.
Analyse Des Réactions Chimiques
Reactivity: 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol can undergo various reactions
Common Reagents: Alkali metal hydroxides (e.g., sodium hydroxide) are used for the initial reaction.
Major Products: The main product is the compound itself, but further functionalization can yield derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but it may find use in specialized chemical processes.
Mécanisme D'action
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other naphthalene derivatives or glycerol-based compounds.
Uniqueness: The combination of a bromonaphthalene moiety with a diol structure makes 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Propriétés
Numéro CAS |
113791-81-4 |
|---|---|
Formule moléculaire |
C13H13BrO3 |
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
3-(2-bromonaphthalen-1-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C13H13BrO3/c14-12-6-5-9-3-1-2-4-11(9)13(12)17-8-10(16)7-15/h1-6,10,15-16H,7-8H2 |
Clé InChI |
GOYJSVSRVNRTAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2OCC(CO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


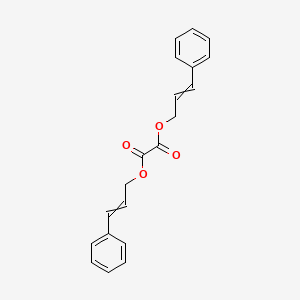
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
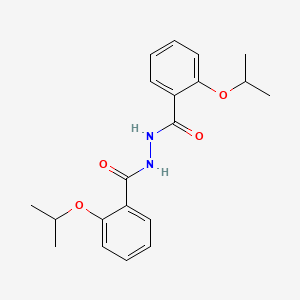
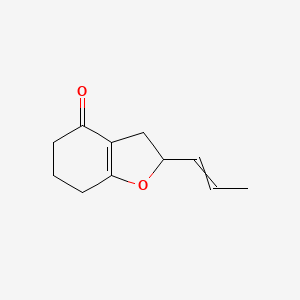
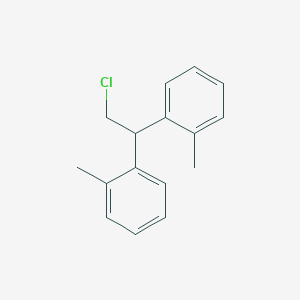
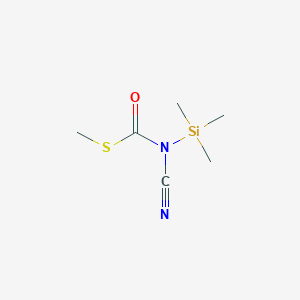

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
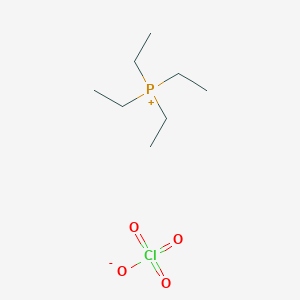

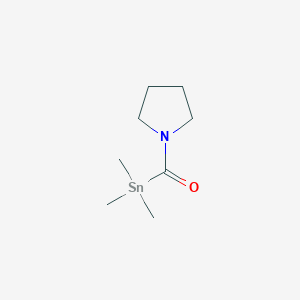

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
